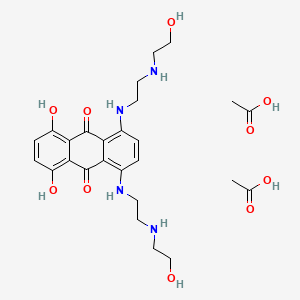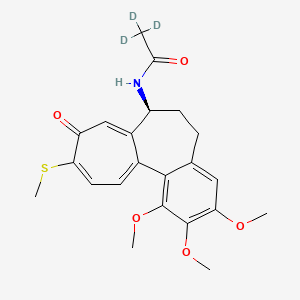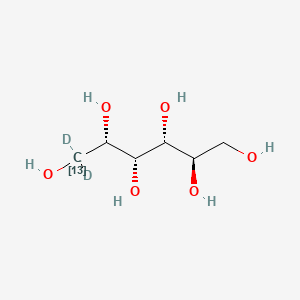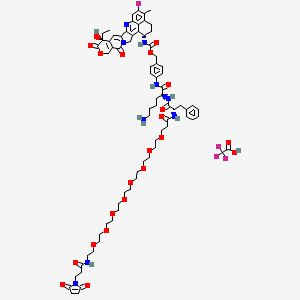
Mal-PEG8-Phe-Lys-PAB-Exatecan TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG8-Phe-Lys-PAB-Exatecan TFA is a compound used in the development of antibody-drug conjugates. It consists of a degradable linker, Mal-PEG8-Phe-Lys-PAB, and a toxin molecule, Exatecan.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG8-Phe-Lys-PAB-Exatecan TFA involves multiple steps, starting with the preparation of the degradable linker Mal-PEG8-Phe-Lys-PAB. This linker is then conjugated with the toxin molecule Exatecan through a series of chemical reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and polyethylene glycol, along with other reagents such as Tween-80 and saline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Mal-PEG8-Phe-Lys-PAB-Exatecan TFA undergoes various chemical reactions, including conjugation, degradation, and hydrolysis. The degradable linker Mal-PEG8-Phe-Lys-PAB is designed to break down under specific conditions, releasing the toxin molecule Exatecan .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide, polyethylene glycol, Tween-80, and saline. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major product formed from the degradation of this compound is the toxin molecule Exatecan. This molecule is released in its active form, which can then exert its cytotoxic effects on target cells .
Applications De Recherche Scientifique
Mal-PEG8-Phe-Lys-PAB-Exatecan TFA is widely used in scientific research, particularly in the development of antibody-drug conjugates for targeted cancer therapy. Its unique structure allows for the selective delivery of the toxin molecule Exatecan to cancer cells, minimizing damage to healthy cells. This compound is also used in studies related to drug delivery systems, pharmacokinetics, and pharmacodynamics .
Mécanisme D'action
The mechanism of action of Mal-PEG8-Phe-Lys-PAB-Exatecan TFA involves the selective targeting of cancer cells through antibody-drug conjugates. The degradable linker Mal-PEG8-Phe-Lys-PAB allows for the controlled release of the toxin molecule Exatecan, which then inhibits topoisomerase I, leading to DNA damage and cell death. This targeted approach enhances the efficacy of the treatment while reducing side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Mal-PEG8-Phe-Lys-PAB-Exatecan
- Mal-PEG8-Phe-Lys-PAB-Exatecan TFA
Uniqueness: this compound stands out due to its unique combination of a degradable linker and a potent toxin molecule. This combination allows for precise targeting and controlled release, making it a valuable tool in the development of targeted cancer therapies. Compared to other similar compounds, this compound offers improved stability and efficacy .
Propriétés
Formule moléculaire |
C75H93F4N9O22 |
|---|---|
Poids moléculaire |
1548.6 g/mol |
Nom IUPAC |
[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C73H92FN9O20.C2HF3O2/c1-3-73(93)54-42-60-67-52(44-83(60)70(90)53(54)46-102-71(73)91)66-56(17-16-51-47(2)55(74)43-58(79-67)65(51)66)81-72(92)103-45-49-12-14-50(15-13-49)77-68(88)57(11-7-8-22-75)80-69(89)59(41-48-9-5-4-6-10-48)78-62(85)21-25-94-27-29-96-31-33-98-35-37-100-39-40-101-38-36-99-34-32-97-30-28-95-26-23-76-61(84)20-24-82-63(86)18-19-64(82)87;3-2(4,5)1(6)7/h4-6,9-10,12-15,18-19,42-43,56-57,59,93H,3,7-8,11,16-17,20-41,44-46,75H2,1-2H3,(H,76,84)(H,77,88)(H,78,85)(H,80,89)(H,81,92);(H,6,7)/t56-,57-,59-,73-;/m0./s1 |
Clé InChI |
NGXUGQYCKNICON-GXSKRMLUSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCCN)NC(=O)C(CC8=CC=CC=C8)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



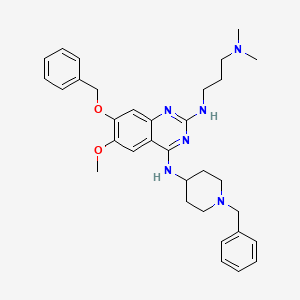


![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
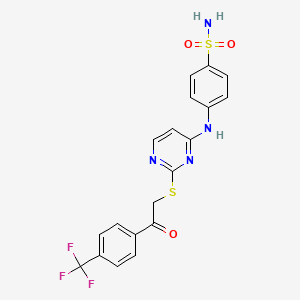
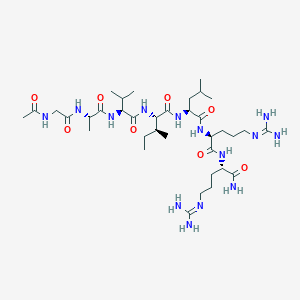
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)



